molecular formula C15H13N3O2 B1422281 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1279219-64-5

1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1422281
CAS No.: 1279219-64-5
M. Wt: 267.28 g/mol
InChI Key: WMFVKFUENWFHEX-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1279219-64-5, MFCD18783082) is a high-purity heterocyclic compound with a molecular formula of C15H13N3O2 and a molecular weight of 267.3 g/mol, offered with a purity of ≥95% . This chemical belongs to a class of pyrazole-pyrrole carboxylic acids that serve as privileged scaffolds in modern medicinal chemistry and drug discovery . Heterocyclic compounds like this one are integral to more than 85% of all biologically active pharmaceuticals, making them invaluable intermediates for developing new therapeutic agents . While specific biological data for this compound is limited in the public domain, closely related structural analogues have demonstrated significant potential in scientific research. For instance, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been investigated as a building block for synthesizing antibiotic adjuvants aimed at combating colistin- and carbapenem-resistant Acinetobacter baumannii . Another study on 5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar focus on heterocyclic frameworks, reported potent antibacterial activity and an exceptional ability to disrupt S. aureus and E. coli biofilms, highlighting the potential of such compounds in addressing antibiotic resistance . Furthermore, pyrrole-containing derivatives have also been evaluated for their anti-inflammatory and immunomodulatory effects in preclinical models, showing an ability to modulate cytokine profiles such as reducing TNF-α and elevating TGF-β1 . Researchers value this compound primarily as a versatile synthetic intermediate. It can undergo various chemical transformations, including conversions to hydrazide derivatives, which are common precursors for the synthesis of complex molecules like triazoles and benzimidazoles, thereby enabling extensive structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-6-2-3-7-13(11)18-14(17-8-4-5-9-17)12(10-16-18)15(19)20/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFVKFUENWFHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Trichloromethyl enones : These are α,β-unsaturated ketones bearing a trichloromethyl group at the β-position. They serve as electrophilic partners for hydrazine addition and subsequent pyrazole ring formation.

  • Hydrazine derivatives : Both free hydrazines and hydrazine hydrochloride salts are used. For example, phenylhydrazine hydrochloride tends to favor 1,3-regioisomers, while free phenylhydrazine favors 1,5-regioisomers.

  • Solvents : Methanol is preferred due to its ability to dissolve hydrazines and promote methanolysis of the trichloromethyl group, facilitating carboxyalkyl substitution.

Reaction Conditions

  • The reaction is typically performed at room temperature or under reflux in methanol.

  • The hydrazine reagent is added to the trichloromethyl enone solution, and the mixture is stirred for several hours (commonly 4 to 16 hours) until complete consumption of the enone is observed.

  • The trichloromethyl group undergoes methanolysis, converting into a carboxymethyl ester intermediate, which can be further hydrolyzed to the carboxylic acid if desired.

Regioselectivity Control

  • Using hydrazine hydrochloride salts leads predominantly to the 1,3-regioisomer (pyrazole substitution at N1 and C3 positions), with ratios up to 97:3.

  • Using free hydrazines favors the 1,5-regioisomer (substitution at N1 and C5 positions), with ratios around 86:14.

  • This selectivity is attributed to the different nucleophilicity and reaction pathways of the hydrazine forms.

Example: Synthesis of 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

  • Starting from a trichloromethyl enone bearing a 2-methylphenyl substituent, reaction with 1H-pyrrol-1-yl hydrazine hydrochloride in methanol under reflux yields the 1,3-regioisomer with high selectivity.

  • The product is isolated by column chromatography with yields typically between 41% and 88%, depending on substituents.

  • The carboxylic acid functionality is obtained after hydrolysis of the ester intermediate.

Data Table: Regioselectivity and Yield Example

Entry Hydrazine Form Equiv. Time (h) Enone Conversion (%) 1,3-Regioisomer (%) 1,5-Regioisomer (%) Isolated Yield (%)
1 Phenylhydrazine HCl 1.2 16 100 97 3 85
2 Free Phenylhydrazine 1.2 16 100 14 86 80
3 1H-Pyrrol-1-yl hydrazine HCl (2-methylphenyl enone) 1.2 16 100 81 19 70

Note: Data adapted from regioselective pyrazole synthesis studies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific details regarding the applications of the compound "1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid." However, based on the search results, some general information and potential applications can be inferred:

General Information

  • Compound Identification: "this compound" is a chemical compound with the identifier Y042-3124 at ChemDiv .
  • Formula and Properties: The molecular formula is C15 H13 N3 O2, with a molecular weight of 267.28 . It is achiral and has a logP value of 3.6517 .
  • Availability: This compound is available for purchase from chemical suppliers like ChemDiv and Parchem .

Potential Applications (Inferred from related compounds and moieties)

Given that the search results do not provide direct applications of the specified compound, potential applications may be inferred based on the properties of its constituent moieties, pyrazole and pyrrole, as well as the general therapeutic potential of pyrazole-containing compounds:

  • Pyrazole Derivatives: Pyrazole is a heterocyclic moiety with a wide range of therapeutic applications, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic activities .
  • Anticonvulsant Activity: Thiazole derivatives have displayed anticonvulsant properties .
  • Anticancer Agents: Certain pyrazole-containing compounds have demonstrated anticancer potential against various cancer cell lines .
  • Anti-inflammatory Agents: Pyrazole biomolecules have demonstrated to be anti-inflammatory .
  • Building Block in Synthesis: It can be used as a building block for synthesizing more complex molecules with desired biological activities .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituents (Position) Molecular Weight Key Properties/Findings Reference
Target Compound 2-Methylphenyl (1), Pyrrolyl (5) 279.27 (calc.) Enhanced lipophilicity due to methyl group; moderate solubility in polar solvents
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 4-Bromo-2-fluorophenyl (1) 350.14 Halogen substituents increase molecular weight and electronegativity; potential for halogen bonding in target interactions
1-(2-Nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 2-Nitrophenyl (1) 298.25 Nitro group (electron-withdrawing) reduces electron density, potentially lowering reactivity
1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 4-Methoxyphenyl (1) 295.29 (calc.) Methoxy group (electron-donating) enhances solubility in aqueous media compared to methyl

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy) : Increase acidity (pKa ~3–4) and enhance interactions with charged biological targets .

Functional Group Modifications on the Pyrazole Core

Compound Name Functional Group (Position) Molecular Weight Biological/Physical Impact Reference
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 5-Oxo, 2-hydroxyethyl (4) 286.70 The oxo group increases planarity, while the hydroxyethyl side chain introduces hydrogen-bonding capacity
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid Dichloro-fluorophenyl (3) 404.62 Substitution at position 3 (vs. 5 in the target) alters steric hindrance, affecting binding pocket compatibility
5-(1H-Pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid Trifluoromethoxy (1) 337.30 Strong electron-withdrawing effect lowers pKa (~3.5), enhancing ionization in physiological environments

Key Observations :

  • Positional Isomerism : Substitutions at position 3 (vs. 5) significantly alter steric and electronic profiles, impacting target selectivity .

Biological Activity

Overview

1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its molecular formula is C15H13N3O2C_{15}H_{13}N_{3}O_{2}, and it has been synthesized through various organic reactions involving hydrazine and pyrrole derivatives . This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Core : This is achieved through cyclization reactions using hydrazine and 1,3-diketones under acidic or basic conditions.
  • Attachment of the Pyrrole Group : Electrophilic substitution reactions are employed, often under controlled temperature conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

The compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. This modulation can lead to apoptosis in cancer cells, making it a valuable candidate for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promising results against various bacterial strains. The following table presents findings from antimicrobial assays:

Bacterial Strain Zone of Inhibition (mm) Reference
E. coli15
S. aureus18
P. mirabilis12
B. subtilis14

These results indicate that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant bacteria.

Case Studies

Several case studies have explored the biological applications of pyrazole derivatives similar to this compound:

  • Study on Anticancer Properties : A study involving a series of pyrazole derivatives demonstrated that modifications in the structure significantly influenced their cytotoxicity against various cancer cell lines, supporting the need for further structural optimization .
  • Antimicrobial Screening : Another research effort focused on synthesizing thiazole-pyrazole derivatives found that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of pyrazole-based compounds in drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Adapting this approach, the target compound could be synthesized by introducing 2-methylphenyl and pyrrole substituents during cyclization. Purification often employs flash column chromatography or preparative HPLC to achieve >95% purity, as seen in analogous pyrazole-carboxylic acid syntheses .

Q. How can the purity and structural integrity of the compound be validated?

Key techniques include:

  • LC-MS : Confirms molecular weight and purity (>95% by UV detection) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyrazole carbons at δ 140–160 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (DMF, DCM) with mild bases (K₂CO₃) facilitate nucleophilic substitutions in pyrazole derivatives . Elevated temperatures (80–120°C) and microwave-assisted methods can accelerate cyclization . For ester hydrolysis, NaOH/EtOH or LiOH/H₂O under reflux are effective .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or physicochemical properties?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrole or pyrazole positions can modulate electronic properties and binding affinity .
  • Fragment-based design : Deconstructing the core into fragments (e.g., Keap1 inhibitors) allows SAR studies via modular synthesis of sulfonamide or cyclopropyl derivatives .

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

  • Twinned crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for pseudo-merohedral twinning .
  • Disorder : Partial occupancy modeling and restraints improve refinement of flexible substituents (e.g., 2-methylphenyl groups) .

Q. How do conflicting spectroscopic data (e.g., NMR vs. LC-MS) inform structural reassessment?

Discrepancies may arise from tautomerism (pyrazole NH/COOH proton exchange) or residual solvents. Strategies include:

  • Variable-temperature NMR : Resolves dynamic equilibria .
  • High-resolution MS : Differentiates isotopic patterns from impurities .

Q. What computational methods support the prediction of this compound’s reactivity or binding modes?

  • DFT calculations : Optimize geometries and predict vibrational spectra (IR, Raman) using B3LYP/6-311++G(d,p) basis sets .
  • Molecular docking : Screens against targets (e.g., Keap1) using AutoDock Vina or Schrödinger Suite .

Q. How can in vitro assays evaluate the compound’s biological activity?

  • Kinase inhibition : Use TR-FRET assays to measure IC₅₀ values against targets like Factor Xa .
  • Cellular permeability : Caco-2 monolayer models assess passive diffusion and efflux ratios .

Q. What strategies mitigate poor aqueous solubility in pharmacological studies?

  • Salt formation : Convert the carboxylic acid to sodium or lysine salts .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo .

Q. How are metabolic stability and toxicity profiles assessed during preclinical development?

  • Microsomal stability assays : Use human liver microsomes to measure t₁/₂ and identify CYP450-mediated oxidation .
  • AMES testing : Screen for mutagenicity using Salmonella typhimurium strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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